molecular formula C17H17ClN6O2 B2853899 N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251619-96-1

N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2853899
CAS No.: 1251619-96-1
M. Wt: 372.81
InChI Key: GMILXIQTVRGURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a pyrrolidin-1-yl group at position 8 and an acetamide-linked 3-chlorophenyl moiety. This structure positions it within a class of bioactive molecules often explored for kinase inhibition or receptor modulation due to the triazolo-pyrazine scaffold’s ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c18-12-4-3-5-13(10-12)20-14(25)11-24-17(26)23-9-6-19-15(16(23)21-24)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMILXIQTVRGURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H17ClN6O2
  • Molecular Weight : 372.8 g/mol
PropertyValue
Molecular FormulaC17H17ClN6O2
Molecular Weight372.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The synthetic route can vary depending on the desired yield and purity of the final product.

Anticonvulsant and Analgesic Properties

Recent studies have indicated that derivatives similar to this compound exhibit anticonvulsant and analgesic activities. For instance, a series of pyrrolidine derivatives were evaluated for their efficacy in various models of epilepsy, such as maximal electroshock (MES) and pentylenetetrazole-induced seizures. These studies revealed that compounds with similar structural motifs demonstrated significant protective effects against seizures, suggesting potential applications in treating epilepsy .

Inhibition of Cancer Cell Growth

Research has shown that certain pyrazine derivatives possess anticancer properties. For example, bis-steroidal pyrazines derived from related compounds have been reported to significantly inhibit cancer cell growth in both murine and human cancer cell lines . The mechanism appears to involve the disruption of cellular proliferation pathways.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies on related pyrazine compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values in the low micromolar range . This indicates that this compound might exhibit similar bioactivity.

Case Studies

  • Anticonvulsant Activity : A study published in 2021 evaluated 3-(chlorophenyl)-pyrrolidine derivatives for anticonvulsant properties. The results indicated that these compounds could effectively reduce seizure activity in animal models .
  • Cancer Research : Another investigation into pyrazine derivatives revealed that certain structures could inhibit the growth of cancer cells significantly. This study highlighted the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Triazolo[4,3-a]pyrazine vs. Thiazolo[5,4-e]triazolo[4,3-c]pyrimidine

The compound N-(2-chloro-4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,3]thiazolo[5,4-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide () replaces the pyrazine ring with a thiazolo-pyrimidine system. The thiazolo ring may also influence binding pocket interactions in biological targets compared to the pyrazine core .

Triazolo[4,3-a]pyrazine vs. Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine

Compounds like 10a–c () incorporate a benzothieno-triazolo-pyrimidine scaffold. The fused benzothiophene ring increases molecular rigidity and lipophilicity, which could improve membrane permeability but reduce aqueous solubility. Such structural differences highlight the trade-offs between bioavailability and target engagement .

Substituent Variations

Pyrrolidin-1-yl vs. Piperidinyl Groups

The compound 2-[8-(3-methyl-1-piperidinyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide () substitutes pyrrolidin-1-yl with a bulkier 3-methylpiperidinyl group.

Chlorophenyl vs. Acrylamide-Linked Phenyl

In N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (), the 3-chlorophenyl is replaced with an acrylamide-substituted phenyl. The acrylamide group introduces electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins—a strategy employed in irreversible inhibitors .

Computational and Structural Insights

For example, the pyrrolidin-1-yl group’s conformational flexibility may allow optimal positioning in hydrophobic pockets, whereas the 3-chlorophenyl moiety could engage in halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.